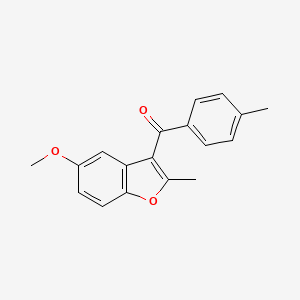![molecular formula C20H23ClO3 B5217065 4-allyl-1-[3-(2-chloro-5-methylphenoxy)propoxy]-2-methoxybenzene](/img/structure/B5217065.png)
4-allyl-1-[3-(2-chloro-5-methylphenoxy)propoxy]-2-methoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-allyl-1-[3-(2-chloro-5-methylphenoxy)propoxy]-2-methoxybenzene is a chemical compound that belongs to the family of selective estrogen receptor modulators (SERMs). It has been extensively studied for its potential applications in the field of breast cancer research.
Mécanisme D'action
The mechanism of action of 4-allyl-1-[3-(2-chloro-5-methylphenoxy)propoxy]-2-methoxybenzene involves its binding to estrogen receptors in breast cancer cells. It has been shown to have a higher affinity for the estrogen receptor beta (ERβ) compared to the estrogen receptor alpha (ERα). This results in the inhibition of estrogen signaling in breast cancer cells, which leads to the suppression of tumor growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-allyl-1-[3-(2-chloro-5-methylphenoxy)propoxy]-2-methoxybenzene have been extensively studied. It has been shown to have anti-estrogenic effects on breast cancer cells, which leads to the suppression of tumor growth. Additionally, it has been shown to have potential applications in the prevention of breast cancer in high-risk individuals. It has also been shown to have potential applications in the treatment of osteoporosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-allyl-1-[3-(2-chloro-5-methylphenoxy)propoxy]-2-methoxybenzene in lab experiments is its high affinity for the estrogen receptor beta (ERβ). This makes it a promising candidate for the treatment of hormone receptor-positive breast cancer. Additionally, it has been shown to have potential applications in the prevention of breast cancer in high-risk individuals. However, one of the limitations of using this compound in lab experiments is its low water solubility, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on 4-allyl-1-[3-(2-chloro-5-methylphenoxy)propoxy]-2-methoxybenzene. One direction is the development of more water-soluble analogs of the compound, which would make it easier to administer in vivo. Another direction is the investigation of its potential applications in the treatment of other types of cancer, such as prostate cancer. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential side effects.
Méthodes De Synthèse
The synthesis of 4-allyl-1-[3-(2-chloro-5-methylphenoxy)propoxy]-2-methoxybenzene involves the reaction of 2-methoxy-4-allylphenol with 3-(2-chloro-5-methylphenoxy)propyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide. The product is then purified using standard techniques such as column chromatography.
Applications De Recherche Scientifique
4-allyl-1-[3-(2-chloro-5-methylphenoxy)propoxy]-2-methoxybenzene has been extensively studied for its potential applications in the field of breast cancer research. It has been shown to have anti-estrogenic effects on breast cancer cells, which makes it a promising candidate for the treatment of hormone receptor-positive breast cancer. Additionally, it has been shown to have potential applications in the prevention of breast cancer in high-risk individuals.
Propriétés
IUPAC Name |
1-chloro-2-[3-(2-methoxy-4-prop-2-enylphenoxy)propoxy]-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClO3/c1-4-6-16-8-10-18(20(14-16)22-3)23-11-5-12-24-19-13-15(2)7-9-17(19)21/h4,7-10,13-14H,1,5-6,11-12H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRHCWDQVXGCFPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OCCCOC2=C(C=C(C=C2)CC=C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Allyl-1-[3-(2-chloro-5-methylphenoxy)propoxy]-2-methoxybenzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4,8-trimethyl-1-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-4,5-dihydro[1,2]dithiolo[3,4-c]quinolin-2-ium chloride](/img/structure/B5216987.png)
![N~2~-(4-ethoxyphenyl)-N~1~-(2-methoxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5216988.png)
![N-[3-(aminocarbonyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-methyl-3-furamide](/img/structure/B5216995.png)


![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-5-methoxy-2-furamide](/img/structure/B5217022.png)

![5-chloro-N-[2-(1-piperidinyl)ethyl]-2-thiophenecarboxamide](/img/structure/B5217039.png)

![(3aS*,5S*,9aS*)-2-(2-methoxyphenyl)-5-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5217054.png)
![2-[(3-cyclohexylpropanoyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5217059.png)

![1-[2-(4-morpholinyl)-3-pyridinyl]-N-[(2-phenyl-1,3-oxazol-4-yl)methyl]methanamine](/img/structure/B5217088.png)